molecular formula C20H30O4 B032005 prostaglandin J2 CAS No. 60203-57-8

prostaglandin J2

Cat. No. B032005
CAS RN: 60203-57-8
M. Wt: 334.4 g/mol
InChI Key: UQOQENZZLBSFKO-POPPZSFYSA-N
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Description

Synthesis Analysis

The synthesis of PGJ2 has been a focus of research to understand its complex structure and function. Notably, the first total synthesis of 15-deoxy-Δ12,14-prostaglandin J2 was achieved via a silicon-tethered allenic [2 + 2 + 1] cycloaddition reaction, which also helped in the unambiguous assignment of the stereochemistry at C14 (Brummond, Sill, & Chen, 2004). Furthermore, short total syntheses of Δ12-PGJ2 and related prostaglandins have been reported, utilizing olefin-metathesis-based strategies and leading to the development of macrocyclic Δ12-PGJ2 analogues with potent antitumor properties (Nicolaou et al., 2019).

Molecular Structure Analysis

The molecular structure of PGJ2 features a cyclopentenone ring, a characteristic that distinguishes it within the prostaglandin family. This structure is crucial for its biological activity, including the binding to peroxisome proliferator-activated receptor gamma (PPARγ), which promotes adipocyte differentiation (Kliewer et al., 1995). The structural motifs of Δ12-PGJ2 and Δ12-PGJ3, due to their unusual cyclopentenone structure, have provided unique opportunities for chemical and biological investigations, further highlighting the significance of the molecular structure in its biological functions.

Chemical Reactions and Properties

PGJ2 and its derivatives participate in a variety of chemical reactions that underline their biological relevance. For instance, 15-deoxy-Δ12,14-prostaglandin J2, a metabolite of PGJ2, is involved in anti-inflammatory processes through its ability to bind and activate PPARγ (Scher & Pillinger, 2005). This interaction suggests a novel mechanism of action for PGJ2 series prostaglandins, emphasizing their chemical properties' role in modulating physiological and pathological processes.

Physical Properties Analysis

While specific details on the physical properties of PGJ2, such as solubility, melting point, and stability, were not directly highlighted in the sourced documents, these properties are critical in understanding the compound's behavior in biological systems. The physical properties would influence its interaction with biological membranes, receptors, and other molecular targets, affecting its bioavailability and efficacy in biological contexts.

Chemical Properties Analysis

The chemical properties of PGJ2, including its reactivity and interactions with various biomolecules, play a pivotal role in its biological effects. PGJ2's ability to undergo dehydration to yield cyclopentenone-type prostaglandins like 15-deoxy-Δ12,14-PGJ2, which exert anti-inflammatory effects, illustrates its chemical versatility and its significance in inflammatory processes (Shibata et al., 2002).

Scientific Research Applications

  • Cancer Treatment : PGJ2 enhances the anti-tumor activity of docetaxel against non-small-cell lung cancer cell lines and xenograft tumors (Fulzele et al., 2007). It exhibits significant anticancer effects due to its proapoptotic, anti-inflammatory, antiangiogenic, and anti-metastatic abilities (Bie et al., 2018).

  • Anti-inflammatory Properties : PGJ2 induces endothelial cell apoptosis via a PPAR-dependent pathway, making it a potential therapeutic target for pathologies involving excessive angiogenesis (Bishop-Bailey & Hla, 1999). It also exhibits anti-inflammatory, antioxidation, antifibrosis, and antiangiogenesis effects (Li, Guo, & Wu, 2019).

  • Metabolic Control : PGJ2 derivatives play a crucial role in adipogenesis and insulin sensitization as natural and synthetic ligands for PPAR gamma (Fajas, Debril, & Auwerx, 2001).

  • Neuroprotection : PGJ2 may prevent or delay neurodegeneration associated with neuroinflammation, potentially benefiting chronic neurodegenerative diseases (Figueiredo-Pereira et al., 2015). It also exhibits a protective role during cerebral ischemia (Li, 2011).

  • Cardiovascular and Respiratory Effects : PGJ2 has therapeutic potential in treating hypertension, peripheral vascular disease, and asthma due to its vascular and bronchodilator effects (Karim & Hillier, 2012).

Safety And Hazards

PGJ2 is recognized as a hazard due to its potential to cause skin dryness or cracking, serious eye irritation, drowsiness, or dizziness . It is also highly flammable .

properties

IUPAC Name

(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOQENZZLBSFKO-POPPZSFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041105
Record name Prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

prostaglandin J2

CAS RN

60203-57-8
Record name PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60203-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-delta-9-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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